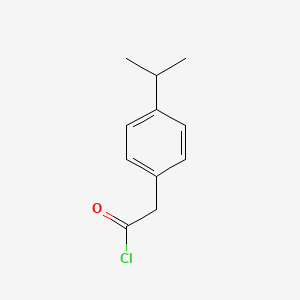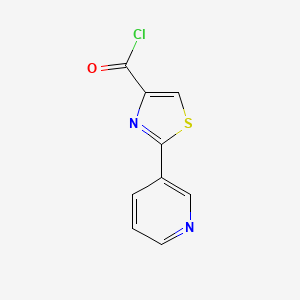
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride
Descripción general
Descripción
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives and their synthesis, which can provide insights into the chemical nature and potential synthesis pathways for related compounds. Piperazine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antidepressant, antianxiety, anticancer, and antituberculosis properties .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from different types of aromatic aldehydes or nitrobenzene derivatives. For instance, compounds with a furan and oxazole moiety were synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction . Another approach described the synthesis of dichlorophenyl piperazine from dichloro-nitrobenzene through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . An improved synthesis method for N-phenyl piperazine was also reported, starting from diethanolamine chlorinated with thionyl chloride, followed by reaction with aniline .
Molecular Structure Analysis
The molecular structures of synthesized piperazine derivatives are typically confirmed using spectroscopic methods such as IR, NMR, and sometimes Mass spectrometry or X-ray diffraction. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, the crystal structure of a side product in benzothiazinone synthesis was reported, providing insights into the conformation of the piperazine ring .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride, but they do discuss the reactivity of similar compounds. For instance, the Mannich reaction is used to introduce a piperazine moiety into a molecule . The reductive amination method was employed to yield piperazine derivatives in the synthesis of anticancer and antituberculosis compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be inferred from spectroscopic investigations and theoretical calculations. For example, FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, along with DFT calculations, were used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . NBO analysis provided insights into the stability of the molecules arising from hyperconjugative interactions and charge delocalization . The HOMO-LUMO gap was also discussed, which is relevant to the chemical reactivity and stability of the compounds .
Aplicaciones Científicas De Investigación
Histamine H3 Receptor Antagonists Compounds with a structure similar to 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride have been studied as histamine H3 receptor antagonists. This research led to the discovery of novel phenyl(piperazin-1-yl)methanones showing high affinity as histamine H3 antagonists, which further contributed to identifying two candidates for clinical development in Phase I and II trials. These compounds demonstrate potential for wake-promoting activity (Letavic et al., 2015).
Anticancer Activity Some derivatives of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride have been synthesized and evaluated for their anticancer properties. Particularly, compounds synthesized as 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, comparing favorably with the anticancer drug cisplatin (Yurttaş et al., 2014).
Anti-HIV Activity β-Carboline derivatives, structurally related to 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride, have been synthesized and evaluated for their selective inhibition against HIV-2 strains. Among these compounds, specific analogues displayed selective inhibition of HIV-2 with EC50 values comparable to nucleoside reverse transcriptase inhibitors, indicating potential application in anti-HIV therapies (Ashok et al., 2015).
Antidepressant and Antianxiety Activities Novel derivatives of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride have been synthesized and tested for their antidepressant and antianxiety effects. Some compounds showed significant activity in reducing immobility times and exhibited notable antianxiety properties in behavioral models (Kumar et al., 2017).
Calcium Channel Blocker A T-type calcium channel blocker, structurally similar to 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride, has been synthesized and shown effectiveness as a pain reliever in rat models. This research also included the development of a method for quantifying the compound in rat plasma (Noh et al., 2011).
Propiedades
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJAPLOTJCBGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630362 | |
| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride | |
CAS RN |
41298-98-0, 109608-71-1 | |
| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

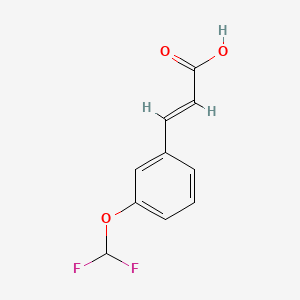
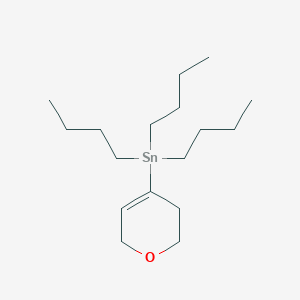

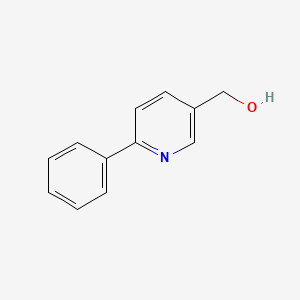
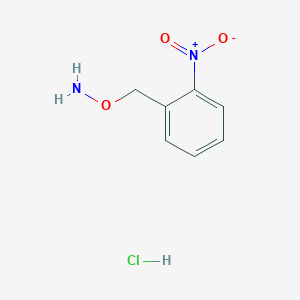
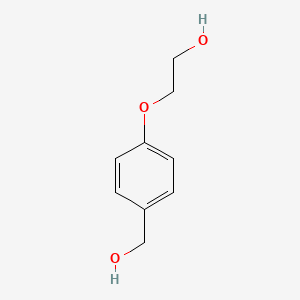
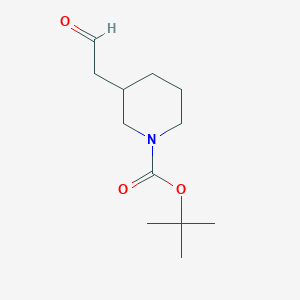
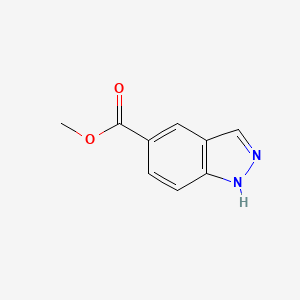
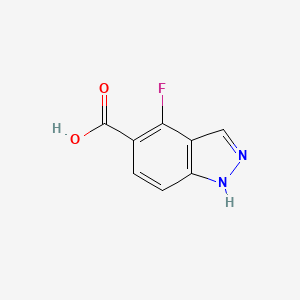
![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)


